4-(4-Fluoro-3-methoxyphenyl)picolinic acid
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Overview
Description
4-(4-Fluoro-3-methoxyphenyl)picolinic acid is a chemical compound with the molecular formula C13H10FNO3 and a molecular weight of 247.22 g/mol It is a derivative of picolinic acid, characterized by the presence of a fluoro and methoxy group on the phenyl ring attached to the picolinic acid core
Preparation Methods
The synthesis of 4-(4-Fluoro-3-methoxyphenyl)picolinic acid typically involves the reaction of 4-fluoro-3-methoxybenzaldehyde with picolinic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yield and purity.
Chemical Reactions Analysis
4-(4-Fluoro-3-methoxyphenyl)picolinic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
4-(4-Fluoro-3-methoxyphenyl)picolinic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in modulating biological pathways involved in diseases.
Mechanism of Action
The mechanism of action of 4-(4-Fluoro-3-methoxyphenyl)picolinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluoro and methoxy groups can influence its binding affinity and specificity towards these targets. The compound may modulate biological pathways by inhibiting or activating certain enzymes, leading to changes in cellular processes .
Comparison with Similar Compounds
4-(4-Fluoro-3-methoxyphenyl)picolinic acid can be compared with other similar compounds, such as:
4-(4-Fluoro-3-methoxyphenyl)pyridine-2-carboxylic acid: Similar in structure but with different functional groups, leading to variations in chemical reactivity and biological activity.
5-(3-Fluoro-4-methoxyphenyl)picolinic acid:
These comparisons highlight the uniqueness of this compound in terms of its specific chemical structure and the resulting properties and applications.
Properties
IUPAC Name |
4-(4-fluoro-3-methoxyphenyl)pyridine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO3/c1-18-12-7-8(2-3-10(12)14)9-4-5-15-11(6-9)13(16)17/h2-7H,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYKKSZUPSONKCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC(=NC=C2)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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